

Pyk2-IN-2 Mechanism of Action in Neuronal Cells: A Technical Guide

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Compound of Interest		
Compound Name:	Pyk2-IN-2	
Cat. No.:	B12385820	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase highly expressed in the central nervous system, is a critical regulator of synaptic plasticity, neuronal migration, and survival. Its dysregulation has been implicated in various neurological disorders, including Alzheimer's and Huntington's disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Pyk2 inhibitors in neuronal cells, with a focus on Pyk2-IN-2. Due to the limited direct research on Pyk2-IN-2 in neuronal models, this document synthesizes available data on Pyk2-IN-2 with findings from studies on other potent Pyk2 inhibitors and the established roles of Pyk2 in neuronal signaling. This guide includes quantitative data for relevant inhibitors, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction to Pyk2 in Neuronal Function

Pyk2, also known as PTK2B, is a member of the focal adhesion kinase (FAK) family.[1] In neurons, Pyk2 is a key downstream effector of calcium signaling, activated by influx through NMDA receptors and other ion channels.[2] Its activation triggers autophosphorylation at Tyr402, creating a binding site for Src family kinases and initiating a cascade of downstream signaling events that modulate synaptic strength, cytoskeletal dynamics, and gene expression.



[2] Pyk2 is involved in both long-term potentiation (LTP) and long-term depression (LTD), highlighting its complex role in synaptic plasticity.[2]

Pyk2-IN-2 and Other Pyk2 Inhibitors

Pyk2-IN-2 is a small molecule inhibitor of Pyk2. While specific data on its action in neuronal cells is limited, its inhibitory profile against Pyk2 and the closely related FAK provides a basis for understanding its potential mechanism of action. The primary mechanism of action for most kinase inhibitors, including those targeting Pyk2, is the competitive blockade of the ATP-binding site, which prevents the transfer of phosphate groups to substrate proteins and halts the downstream signaling cascade.[1]

Quantitative Data for Pyk2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of **Pyk2-IN-2** and other well-characterized Pyk2 inhibitors. This data is crucial for designing experiments and for comparing the potency of different compounds.

Inhibitor	Target(s)	IC50 (Pyk2)	IC50 (FAK)	Reference
Pyk2-IN-2	Pyk2, FAK	55 nM (cellular)	0.608 μM (kinase assay)	[3]
PF-562271	Pyk2, FAK	14 nM	1.5 nM	[4]
PF-431396	Pyk2, FAK	11 nM	2 nM	[5][6]

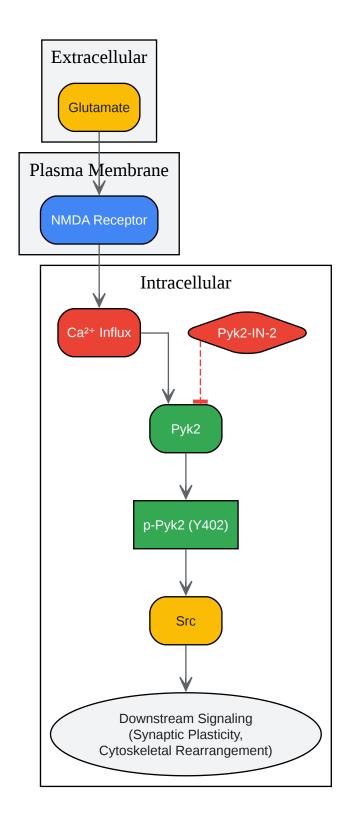
Mechanism of Action in Neuronal Cells

Based on the known functions of Pyk2 in neurons and the effects of its inhibition in related cell types, the mechanism of action of a Pyk2 inhibitor like **Pyk2-IN-2** in neuronal cells can be inferred to involve the modulation of several key signaling pathways.

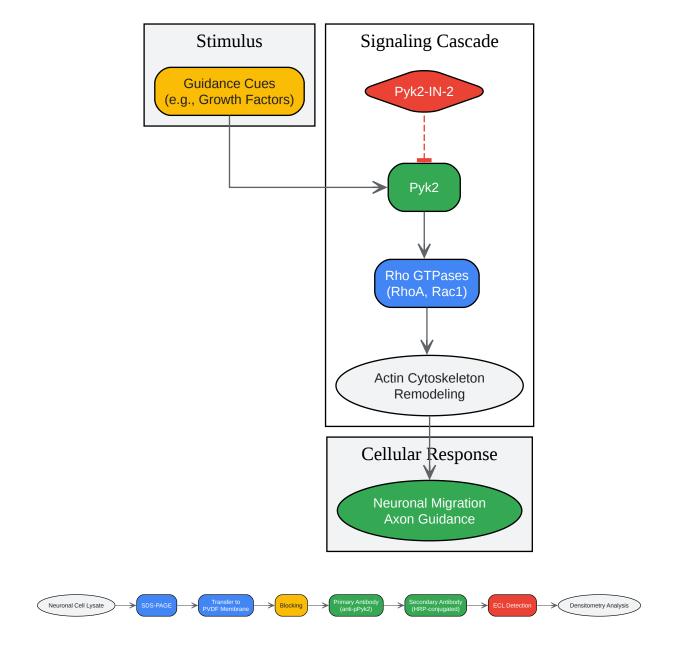
Inhibition of NMDA Receptor-Mediated Signaling

Pyk2 is a critical component of the NMDA receptor signaling complex. Its inhibition is expected to disrupt downstream pathways affecting synaptic plasticity and excitotoxicity.









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